molecular formula C5H2Br2O2 B1674274 2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)- CAS No. 247167-54-0

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

Cat. No. B1674274
M. Wt: 253.88 g/mol
InChI Key: DPGLBHQUHFJRJS-RQOWECAXSA-N
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Description

“2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is a chemical compound that has been studied for its potential applications in the field of microbiology . It has been shown to restore the antibiotic susceptibility of Pseudomonas aeruginosa PAO1 persister cells at growth non-inhibitory concentrations .


Molecular Structure Analysis

The SMILES string of “2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is CCCC(O)C1=C(Br)C(OC1=O)=CBr . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .

Scientific Research Applications

Quorum Sensing Inhibition and Biofilm Formation

  • Synthesis for Quorum Sensing Research : The synthesis of carbon-14 labelled "(5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone" has been developed as a potent quorum sensing inhibitor. This synthesis process has enabled detailed studies on how this compound interferes with bacterial communication systems, offering insights into potential applications for controlling bacterial populations and biofilm formation without resorting to traditional antibiotic treatments (Persson et al., 2004).

  • Biofilm Formation Inhibition : Research demonstrates that this furanone effectively inhibits biofilm formation and swarming motility in Escherichia coli. It disrupts bacterial communication pathways, which are crucial for biofilm development, without affecting the bacteria's growth rate. This suggests its potential as a non-toxic method to control bacterial biofilms, a significant concern in medical and industrial contexts (Ren, Sims, & Wood, 2001).

Mechanism of Action

  • Quorum Sensing Disruption in Vibrio Harveyi : The compound disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR. This detailed molecular mechanism study shows the compound's ability to block quorum sensing pathways, providing a basis for its application in controlling virulence and biofilm formation in pathogenic bacteria (Defoirdt et al., 2007).

Synthetic and Chemical Research

  • Synthetic Applications : The compound has been used in the synthesis of various chemical structures, showcasing its versatility as a chemical intermediate. It has been involved in synthesizing inhibitors of microbial quorum sensing, indicating its broader applicability in chemical and biological research beyond its antibacterial properties (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

  • Corrosion Reduction : In addition to its biological applications, the compound has shown potential in reducing corrosion caused by Desulfotomaculum orientis on mild steel. This indicates its possible use in protecting materials from microbial-induced corrosion, a significant issue in various industries (Ren & Wood, 2004).

Future Directions

The future directions of research on “2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” could involve further exploration of its mechanism of action and potential applications in combating antibiotic resistance .

properties

IUPAC Name

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLBHQUHFJRJS-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CBr)OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(/C(=C/Br)/OC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
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2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
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2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
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2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
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2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
Reactant of Route 6
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

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